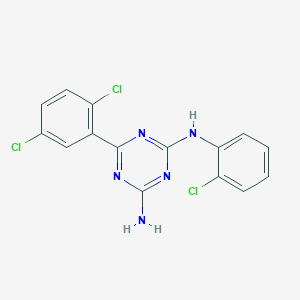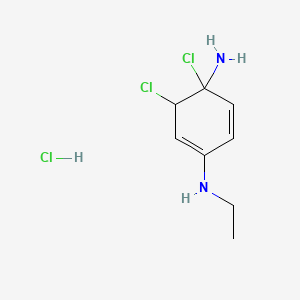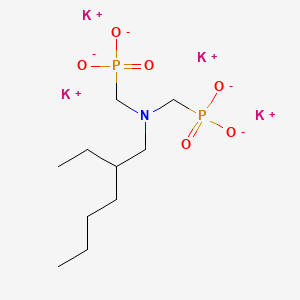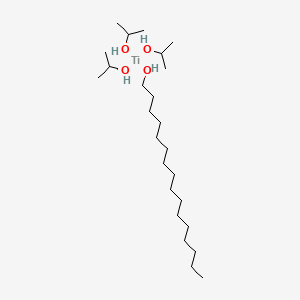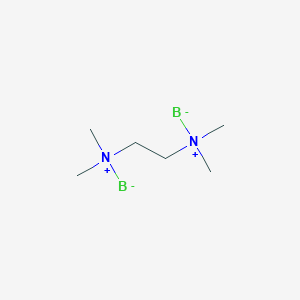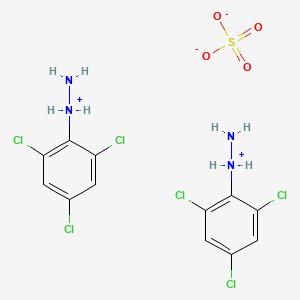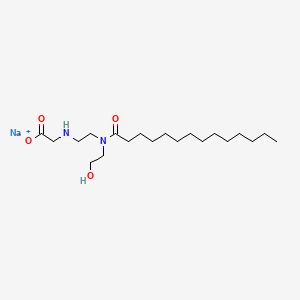
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is a synthetic compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it valuable in formulations for personal care products, detergents, and other cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative. The process begins with the acylation of glycine using a fatty acid chloride, such as tetradecanoyl chloride, in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: The compound is widely used in the formulation of personal care products, detergents, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. It can also interact with cellular membranes, leading to changes in membrane permeability and fluidity.
Comparison with Similar Compounds
Similar Compounds
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]glycinate
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]glycinate
Uniqueness
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is unique due to its specific fatty acid chain length and the presence of both hydroxyethyl and glycine moieties. This combination imparts distinct surfactant properties, making it particularly effective in reducing surface tension and enhancing solubility in various formulations.
Properties
CAS No. |
77056-22-5 |
|---|---|
Molecular Formula |
C20H39N2NaO4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
sodium;2-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(16-17-23)15-14-21-18-20(25)26;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
RANURSONAAGRAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


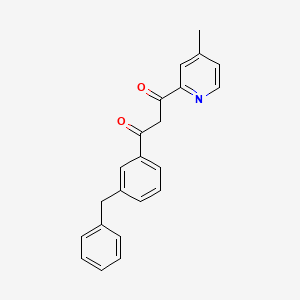
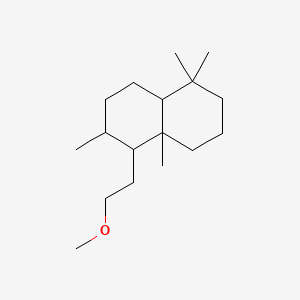
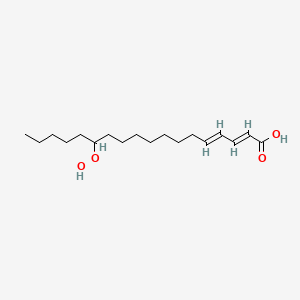
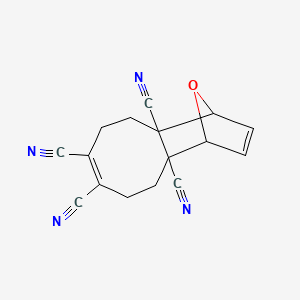
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
